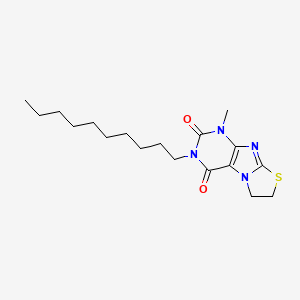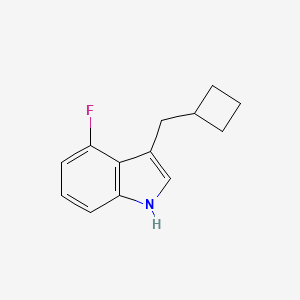
3-Decyl-1-methyl-6,7-dihydro-1H-thiazolo(2,3-F)purine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Decyl-1-methyl-6,7-dihydro-1H-thiazolo(2,3-F)purine-2,4-dione is a complex organic compound with the molecular formula C18H28N4O2S and a molecular weight of 364.513 g/mol
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Decyl-1-methyl-6,7-dihydro-1H-thiazolo(2,3-F)purine-2,4-dione typically involves multiple steps, starting with the preparation of the core thiazolo(2,3-F)purine structure. The process may include:
Formation of the Thiazolo(2,3-F)purine Core: This can be achieved through the cyclization of appropriate precursors, such as aminothiazoles and purine derivatives, under specific reaction conditions.
Decylation and Methylation:
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors and controlled environments to ensure purity and yield. The process would be optimized for efficiency and cost-effectiveness, with rigorous quality control measures in place.
化学反応の分析
Types of Reactions: 3-Decyl-1-methyl-6,7-dihydro-1H-thiazolo(2,3-F)purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. These products may include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学的研究の応用
Chemistry: In chemistry, 3-Decyl-1-methyl-6,7-dihydro-1H-thiazolo(2,3-F)purine-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of cellular processes and signaling pathways. It may be used as a tool to investigate the effects of thiazolo(2,3-F)purine derivatives on biological systems.
Medicine: In the field of medicine, this compound could be explored for its therapeutic properties. Its potential as an anti-inflammatory, antioxidant, or anticancer agent may be of interest to researchers.
Industry: In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism by which 3-Decyl-1-methyl-6,7-dihydro-1H-thiazolo(2,3-F)purine-2,4-dione exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways.
類似化合物との比較
3-(3-Chloro-2-hydroxypropyl)-1-methyl-6,7-dihydro(1,3)thiazolo(2,3-F)purine-2,4(1H,3H)-dione: This compound is structurally similar but contains a chloro and hydroxy group.
1,3-Dimethylthiazolo(2,3-F)purine-2,4-dione: Another related compound with different alkyl groups.
Uniqueness: 3-Decyl-1-methyl-6,7-dihydro-1H-thiazolo(2,3-F)purine-2,4-dione stands out due to its decyl chain, which imparts unique physical and chemical properties compared to other thiazolo(2,3-F)purine derivatives.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. Further research and exploration of this compound may uncover new and exciting applications in various fields.
特性
IUPAC Name |
2-decyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2S/c1-3-4-5-6-7-8-9-10-11-22-16(23)14-15(20(2)18(22)24)19-17-21(14)12-13-25-17/h3-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNZSBLELMDOTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN1C(=O)C2=C(N=C3N2CCS3)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(Benzo[d][1,3]dioxol-5-yl)-4-((3-chloro-4-fluorophenyl)sulfonyl)-1,4-thiazepane](/img/structure/B2865709.png)
![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B2865713.png)
![N-(3,5-dimethylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide](/img/structure/B2865714.png)
![2-{1-[3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-2H-1,2,3-triazole](/img/structure/B2865715.png)

![2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride](/img/new.no-structure.jpg)
![4-(benzenesulfonyl)-1-[4-(trifluoromethyl)benzoyl]piperidine](/img/structure/B2865719.png)

![N-[(1R,2S)-2-Naphthalen-2-ylcyclopropyl]oxirane-2-carboxamide](/img/structure/B2865725.png)
![2-(benzenesulfonyl)-1-(4-chlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2865726.png)
![[5-Chloro-2-(4-propionylpiperazin-1-yl)phenyl]amine](/img/structure/B2865728.png)
![3-phenyl-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one](/img/structure/B2865731.png)
![N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2865732.png)
